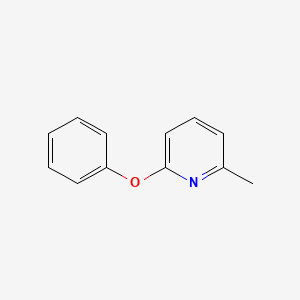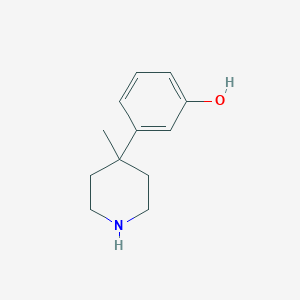![molecular formula C16H14ClN3O3 B8566570 4-[(2-Chloro-5-methoxyphenyl)amino]-7-methoxyquinazolin-5-ol](/img/structure/B8566570.png)
4-[(2-Chloro-5-methoxyphenyl)amino]-7-methoxyquinazolin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Chloro-5-methoxyphenyl)amino]-7-methoxyquinazolin-5-ol is a quinazoline derivative known for its potential as a kinase inhibitor. This compound has garnered significant interest in medicinal chemistry due to its ability to selectively inhibit certain kinases, making it a promising candidate for cancer therapy and other therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chloro-5-methoxyanilino)-5-hydroxy-7-methoxyquinazoline typically involves the sequential displacement of fluorine atoms on a quinazoline precursor.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of high-throughput synthesis techniques and advanced purification methods to ensure the compound meets stringent quality standards.
化学反应分析
Types of Reactions
4-[(2-Chloro-5-methoxyphenyl)amino]-7-methoxyquinazolin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5 position can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro group at the 2 position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amino-substituted quinazolines, and various nucleophile-substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
4-[(2-Chloro-5-methoxyphenyl)amino]-7-methoxyquinazolin-5-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular signaling pathways and its potential as a tool for probing kinase activity.
Medicine: Investigated as a potential therapeutic agent for cancer and other diseases due to its kinase inhibitory properties.
作用机制
The mechanism of action of 4-(2-chloro-5-methoxyanilino)-5-hydroxy-7-methoxyquinazoline involves the inhibition of specific kinases, which are enzymes that play a crucial role in cellular signaling pathways. By binding to the active site of these kinases, the compound prevents the phosphorylation of target proteins, thereby disrupting the signaling pathways that promote cell proliferation and survival. This mechanism is particularly relevant in the context of cancer, where overactive kinases drive the uncontrolled growth of cancer cells .
相似化合物的比较
Similar Compounds
4-(2-Chloroanilino)-6,7-dimethoxyquinazoline: Another quinazoline derivative with similar kinase inhibitory properties.
4-(2-Methoxyanilino)-5-hydroxy-7-methoxyquinazoline: A closely related compound with a methoxy group instead of a chloro group at the 2 position.
Uniqueness
4-[(2-Chloro-5-methoxyphenyl)amino]-7-methoxyquinazolin-5-ol is unique due to its specific substitution pattern, which confers distinct physicochemical properties and biological activity. The presence of both chloro and methoxy groups enhances its selectivity and potency as a kinase inhibitor, making it a valuable compound for therapeutic development.
属性
分子式 |
C16H14ClN3O3 |
|---|---|
分子量 |
331.75 g/mol |
IUPAC 名称 |
4-(2-chloro-5-methoxyanilino)-7-methoxyquinazolin-5-ol |
InChI |
InChI=1S/C16H14ClN3O3/c1-22-9-3-4-11(17)12(5-9)20-16-15-13(18-8-19-16)6-10(23-2)7-14(15)21/h3-8,21H,1-2H3,(H,18,19,20) |
InChI 键 |
AVVCQFHJHWPVCU-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)Cl)NC2=NC=NC3=C2C(=CC(=C3)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-amino-5-chloro-N-[1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-yl]-2-hydroxybenzamide](/img/structure/B8566489.png)

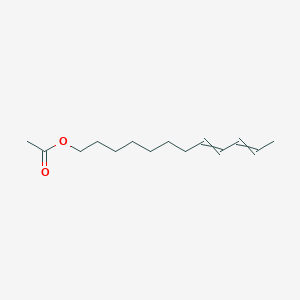
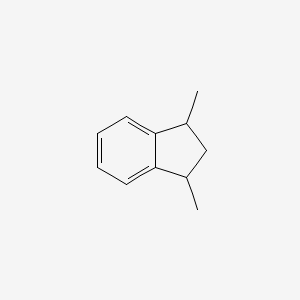
![methyl 2-(1H-pyrazolo[3,4-b]pyridin-3-yl)acetate](/img/structure/B8566508.png)
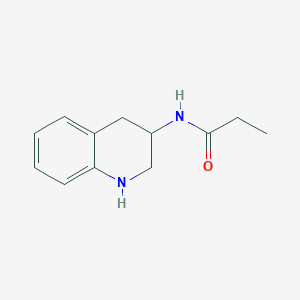
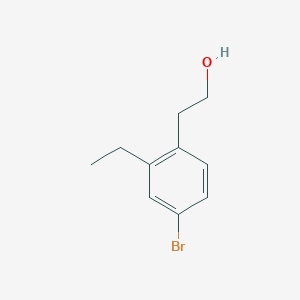
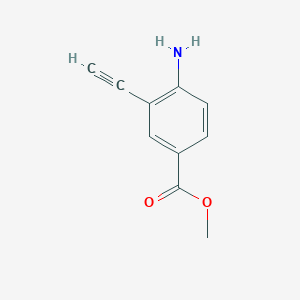
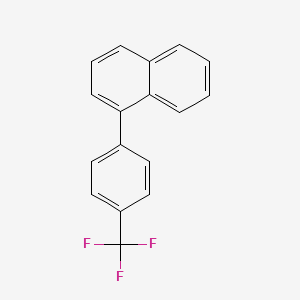
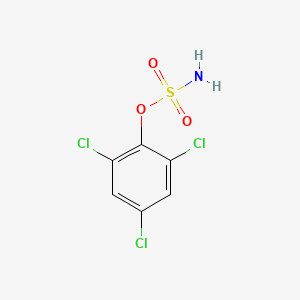
![6-Chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B8566551.png)
![2-[2-(4-Bromophenyl)propyl]pyridine](/img/structure/B8566553.png)
